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Abstract
LEQ803, also known as N-Desmethyl Ribociclib or M4, is a principal active metabolite of the

cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib.[1][2] Ribociclib is an established

therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal

growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3]

Understanding the pharmacological profile of its metabolites is crucial for a comprehensive

assessment of the drug's overall activity and safety. This technical guide provides an in-depth

overview of LEQ803, focusing on its mechanism of action, preclinical data, and the

experimental methodologies used for its characterization. The information is presented to

support oncology researchers, scientists, and professionals in drug development in their

understanding of this key metabolite.

Introduction to LEQ803 and its Parent Compound,
Ribociclib
Ribociclib is a selective, orally bioavailable small molecule inhibitor of CDK4 and CDK6.[4]

These kinases are fundamental drivers of the cell cycle, and their inhibition by Ribociclib leads

to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] LEQ803
is formed in vivo through the metabolism of Ribociclib, primarily by the cytochrome P450

enzyme CYP3A4.[7] While Ribociclib is the major circulating component, LEQ803 is one of its
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most abundant plasma metabolites and exhibits a pharmacological activity that contributes to

the overall clinical profile of Ribociclib.[1]

Mechanism of Action: The CDK4/6-Cyclin D-Rb
Pathway
The primary mechanism of action of LEQ803, mirroring that of its parent compound Ribociclib,

is the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. This pathway is a critical

regulator of the G1-S phase transition in the cell cycle.[6]

In cancer cells with a functional Rb pathway, hyperactivation of CDK4 and CDK6 leads to the

phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription

factor, which in turn activates the transcription of genes necessary for DNA replication and

progression into the S phase. By inhibiting CDK4 and CDK6, LEQ803 prevents the

phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This active Rb

sequesters E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[5]
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Caption: Simplified signaling pathway of LEQ803-mediated CDK4/6 inhibition.
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While extensive clinical data is available for Ribociclib, the characterization of LEQ803 primarily

comes from preclinical and in vitro studies. These studies are essential for understanding the

metabolite's contribution to the overall pharmacological effect of the parent drug.

In Vitro Activity
The in vitro pharmacological activity of LEQ803 has been assessed through cell cycle profiling

using flow cytometry. These experiments have demonstrated that LEQ803 is an active inhibitor

of the cell cycle, albeit with a lower potency compared to Ribociclib.[1]

Compound IC50 for G1 Arrest (µM)[1]
Relative Potency to
Ribociclib

Ribociclib 0.053 1x

LEQ803 (M4) 0.24 ~0.22x (5-fold lower)

Pharmacokinetics
Pharmacokinetic studies in humans have provided valuable data on the exposure of LEQ803
relative to Ribociclib. Following oral administration of Ribociclib, LEQ803 exhibits a

pharmacokinetic profile that is parallel to the parent drug.[1]

Parameter Ribociclib[1] LEQ803 (M4)[1]

Tmax (hours) after repeated

600 mg dose
~2.4 ~4.0

T1/2 (hours) after repeated

600 mg dose
~32.0 ~31.4

AUC0–24 h relative to

Ribociclib
100% ~8%

Based on its in vivo exposure and relative in vitro pharmacological activity, LEQ803 is not

considered to have a clinically relevant contribution to the overall pharmacological activity of

Ribociclib at the therapeutic dose.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Off-Target Activity
An assessment of the off-target activity of LEQ803 was conducted on a panel of G protein-

coupled receptors (GPCRs), transporters, ion channels, nuclear receptors, and enzymes. While

Ribociclib showed some off-target activities, the specific off-target profile of LEQ803 has been

evaluated to ensure a comprehensive understanding of the drug's safety profile.

Experimental Protocols
The characterization of LEQ803 involves a series of established in vitro and analytical

methodologies. Below are detailed descriptions of the key experimental protocols.

In Vitro Metabolism of Ribociclib
The in vitro metabolism of Ribociclib to form LEQ803 is typically investigated using human liver

microsomes (HLMs) or recombinant human cytochrome P450 enzymes.
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Caption: Workflow for in vitro metabolism studies of Ribociclib.

Methodology:

Incubation Mixture Preparation: A typical incubation mixture contains Ribociclib, human liver

microsomes (or recombinant CYP3A4), and a buffer solution (e.g., potassium phosphate

buffer, pH 7.4).

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-

generating system or NADPH.
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Incubation: The mixture is incubated at 37°C for a specified period.

Termination of Reaction: The reaction is terminated by adding a quenching solution, such as

acetonitrile or methanol, which also serves to precipitate proteins.

Sample Processing: The quenched samples are centrifuged to pellet the precipitated

proteins. The supernatant, containing the parent drug and its metabolites, is collected.

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify Ribociclib and its metabolites, including

LEQ803.

CDK4/6 Kinase Activity Assay
To determine the direct inhibitory effect of LEQ803 on CDK4 and CDK6, a biochemical kinase

assay is employed. This assay measures the phosphorylation of a substrate by the purified

enzyme in the presence and absence of the inhibitor.

Methodology:

Reaction Components: The assay is typically performed in a multi-well plate format and

includes purified recombinant CDK4/Cyclin D and CDK6/Cyclin D enzymes, a suitable

substrate (e.g., a fragment of the Rb protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

Inhibitor Addition: Serial dilutions of LEQ803 (and Ribociclib as a positive control) are added

to the wells.

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or

ATP and incubated at room temperature for a defined period.

Termination and Detection: The reaction is stopped, and the amount of phosphorylated

substrate is quantified. This can be done through various methods, including:

Radiometric Assay: Capturing the radiolabeled phosphorylated substrate on a filter and

measuring radioactivity using a scintillation counter.

Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount

of ADP produced during the kinase reaction.
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Data Analysis: The percentage of inhibition is calculated for each concentration of LEQ803,

and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Cell Cycle Arrest Assays
Cell-based assays are crucial for evaluating the pharmacological activity of LEQ803 in a more

physiologically relevant context.
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Caption: General workflow for cell-based assays to assess LEQ803 activity.

Methodology:

Cell Culture: A suitable cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer

cells) is cultured under standard conditions.

Treatment: Cells are treated with various concentrations of LEQ803.

Incubation: Cells are incubated with the compound for a period that allows for effects on

proliferation and the cell cycle to be observed (typically 24-72 hours).
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Endpoint Analysis:

Proliferation Assay: The effect on cell proliferation can be measured using various

methods, such as direct cell counting, or assays that measure DNA content (e.g., using

fluorescent dyes like SYBR Green).

Cell Cycle Analysis: To determine the effect on cell cycle distribution, cells are fixed,

stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow

cytometry. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.

Western Blotting: To confirm the mechanism of action, protein lysates from treated cells

can be analyzed by Western blotting to assess the phosphorylation status of Rb at

CDK4/6-specific sites (e.g., Ser780, Ser795). A decrease in pRb levels indicates target

engagement.

Conclusion
LEQ803 is a significant metabolite of Ribociclib that demonstrates in vitro activity as a CDK4/6

inhibitor, albeit with lower potency than its parent compound. Its formation, primarily through

CYP3A4-mediated metabolism, and its pharmacokinetic profile have been well-characterized.

While its direct contribution to the overall clinical efficacy of Ribociclib is considered minor due

to its lower exposure and potency, a thorough understanding of its pharmacology is essential

for a complete assessment of the drug. The experimental protocols outlined in this guide

provide a framework for the continued investigation of LEQ803 and other drug metabolites in

oncology research. This knowledge is critical for the development of safer and more effective

cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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